![molecular formula C17H19NO4S B5515125 1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Description
Synthesis Analysis
The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline and related compounds involves multiple steps, including Pummerer-type cyclization, which is enhanced by boron trifluoride diethyl etherate. This process leads to the formation of densely functionalized 3,4-dihydroquinolin-2(1H)-ones through a cascade of reactions involving sulfonyl radical-triggered addition and cyclization sequences (Saitoh et al., 2001). Additionally, the synthesis of related tetrahydroisoquinoline derivatives employs strategies like chiral acetylenic sulfoxide in enantioselective synthesis, demonstrating the versatility and complexity of synthetic approaches to this class of compounds (Lee et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds within the tetrahydroquinoline family is characterized by the presence of a tetrahydroquinoline core, which can be functionalized with various substituents to enhance or modify their chemical properties. This structural feature is crucial for their biological activity and interaction with biological targets. The precise molecular structure and stereochemistry significantly influence the compound's reactivity and potential applications in synthesis and medicinal chemistry.
Chemical Reactions and Properties
Chemical reactions involving 1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline derivatives are diverse and include halosulfonylation reactions leading to the formation of 3,4-dihydroquinolin-2(1H)-ones. These reactions highlight the compounds' ability to undergo transformations that introduce new functional groups and modify the core structure, enabling the synthesis of a wide range of derivatives with varying chemical properties (Zhu et al., 2016).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-10-9-14(12-17(16)22-2)23(19,20)18-11-5-7-13-6-3-4-8-15(13)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCJCYPLDJRLNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802048 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-Dimethoxybenzenesulphonyl)-1,2,3,4-tetrahydroquinoline |
Synthesis routes and methods
Procedure details
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